

2-Bromoquinoxaline: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoquinoxaline

Cat. No.: B1269807

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoxaline is a versatile heterocyclic compound that has garnered significant attention as a pivotal building block in the field of organic synthesis. Its unique electronic properties and the reactivity of the carbon-bromine bond make it an ideal starting material for the construction of a diverse array of functionalized quinoxaline derivatives. These derivatives are of particular interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional organic materials. This technical guide provides a comprehensive overview of **2-bromoquinoxaline**, including its synthesis, physical and spectroscopic properties, and its application in various palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Physical and Spectroscopic Properties of 2-Bromoquinoxaline

A thorough understanding of the physical and spectroscopic properties of **2-bromoquinoxaline** is essential for its effective use in synthesis and for the characterization of its reaction products.

Property	Value	Reference
Molecular Formula	C ₈ H ₅ BrN ₂	[1]
Molecular Weight	209.04 g/mol	[1]
Appearance	Solid	[1]
Melting Point	56-60 °C	[1]
CAS Number	36856-91-4	[1]

Spectroscopic Data:

- ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.77 (s, 1H), 8.08 (d, J = 7.5 Hz, 1H), 7.85-7.83 (m, 1H), 7.50-7.46 (m, 2H).[2]
- ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4.[2]
- Mass Spectrometry (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of Br, N₂, and subsequent cleavage of the benzene ring.
- Infrared (IR) Spectroscopy: The IR spectrum of **2-bromoquinoxaline** would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3050 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).

Synthesis of 2-Bromoquinoxaline

A reliable method for the synthesis of **2-bromoquinoxaline** is crucial for its application as a building block. One common approach involves the bromination of quinoxalin-2(1H)-one.

Experimental Protocol: Synthesis from Quinoxalin-2(1H)-one

This procedure outlines the conversion of quinoxalin-2(1H)-one to **2-bromoquinoxaline** using a brominating agent such as phosphorus oxybromide (POBr₃).

Materials:

- Quinoxalin-2(1H)-one
- Phosphorus oxybromide (POBr_3)
- Anhydrous acetonitrile
- Saturated aqueous sodium bicarbonate solution
- Dichloromethane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoxalin-2(1H)-one (1.0 eq) in anhydrous acetonitrile.
- Add phosphorus oxybromide (1.5 eq) portion-wise to the suspension at room temperature.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

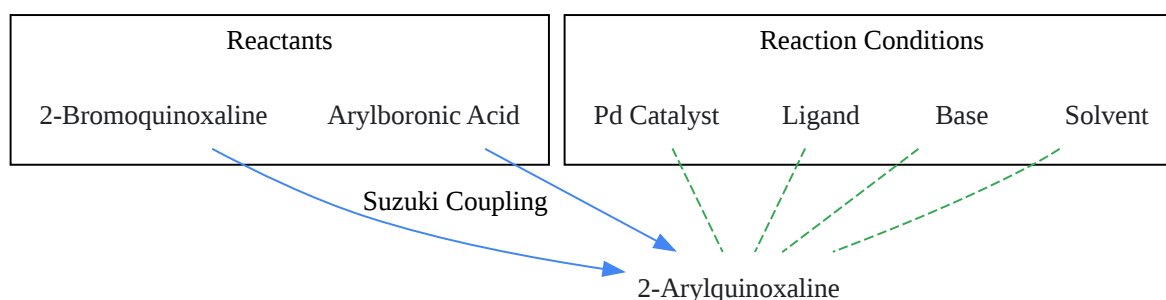
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford **2-bromoquinoxaline**.

2-Bromoquinoxaline in Palladium-Catalyzed Cross-Coupling Reactions

2-Bromoquinoxaline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 2-position of the quinoxaline core. These reactions are instrumental in the synthesis of complex molecules with potential applications in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between **2-bromoquinoxaline** and various organoboron compounds.



[Click to download full resolution via product page](#)

Table 1: Suzuki-Miyaura Coupling of **2-Bromoquinoxaline** with Arylboronic Acids

Entry	Arylb ronic Acid	Cataly st (mol%)	Ligand (mol%)	Base (equiv)	Solven t	Temp (°C)	Time (h)	Yield (%)
1	Phenylb ronic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃ (2)	Toluene /EtOH/ H ₂ O	80	12	85-95
2	4-Methox yphenyl boronic acid	Pd(dppf)Cl ₂ (3)	-	Cs ₂ CO ₃ (2)	1,4-Dioxan e/H ₂ O	90	8	92
3	3-Thienyl boronic acid	Pd ₂ (dba)) ₃ (2)	XPhos (4)	K ₃ PO ₄ (2)	Toluene	100	16	88
4	4-Chlorop henylbo ronic acid	Pd(OAc)) ₂ (2)	SPhos (4)	K ₂ CO ₃ (2.5)	DMF/H ₂ O	110	6	85

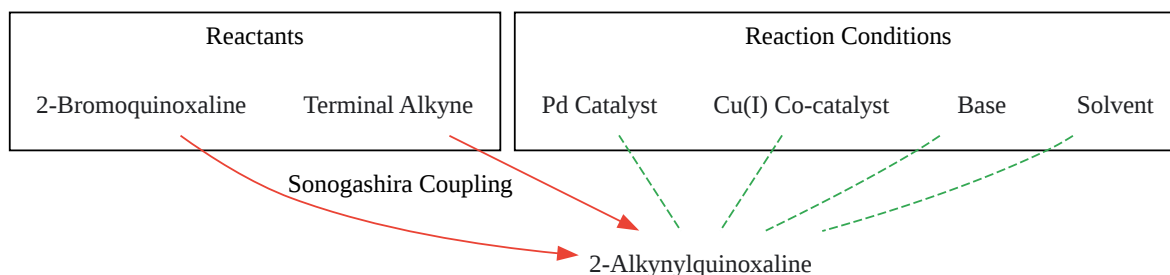
Experimental Protocol: Suzuki-Miyaura Coupling

- To an oven-dried Schlenk flask, add **2-bromoquinoxaline** (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand (if required), and the base.
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the specified temperature and stir vigorously.
- Monitor the reaction by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 2-alkynylquinoxalines, which are valuable intermediates for further transformations.



[Click to download full resolution via product page](#)

Table 2: Sonogashira Coupling of **2-Bromoquinoxaline** with Terminal Alkynes

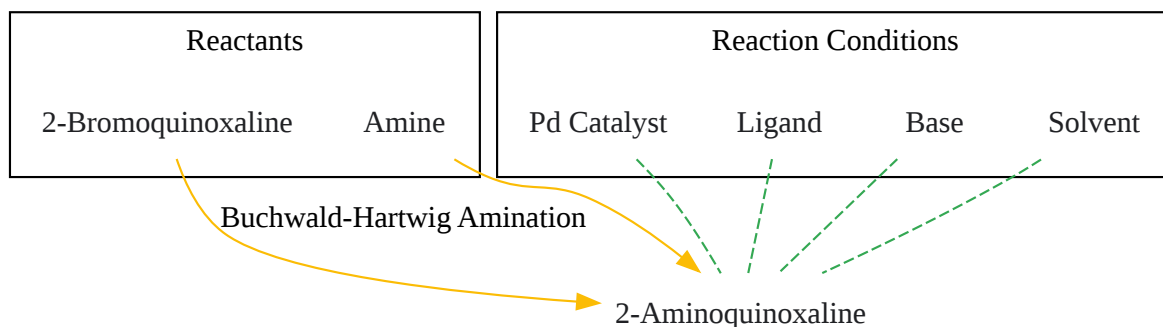
Entry	Alkyne	Catalyst (mol%)	Cu(I) Source (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ (2)	CuI (5)	Et ₃ N (2)	THF	60	6	88
2	Trimethylsilylacetylene	Pd(PPh ₃) ₄ (3)	CuI (6)	Diisopropylamine (3)	Toluene	70	8	90
3	1-Hexyne	Pd(OAc) ₂ (2) / PPh ₃ (4)	CuI (4)	K ₂ CO ₃ (2)	DMF	80	12	82
4	Ethynylbenzene	PdCl ₂ (MeCN) ₂ (2)	CuI (5)	Cs ₂ CO ₃ (2)	Acetonitrile	RT	24	85

Experimental Protocol: Sonogashira Coupling

- In a Schlenk tube, dissolve **2-bromoquinoxaline** (1.0 eq), the palladium catalyst, and the copper(I) source in the degassed solvent.
- Add the terminal alkyne (1.2 eq) and the base.
- Stir the reaction mixture at the specified temperature under an inert atmosphere.
- Monitor the reaction by TLC.
- After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
- Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 2-aminoquinoxalines through the coupling of **2-bromoquinoxaline** with a variety of primary and secondary amines.



[Click to download full resolution via product page](#)

Table 3: Buchwald-Hartwig Amination of **2-Bromoquinoxaline** with Amines

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Morpholine	Pd ₂ (dba) ₃ (2)	Xantphos (4)	CS ₂ CO ₃ (2)	Toluene	110	12	95
2	Aniline	Pd(OAc) ₂ (2)	BINAP (3)	NaOtBu (1.5)	1,4-Dioxane	100	18	87
3	Piperidine	Pd ₂ (dba) ₃ (1)	RuPhos (2)	K ₃ PO ₄ (2)	Toluene	100	24	91
4	Benzylamine	Pd(OAc) ₂ (3)	DavePhos (6)	K ₂ CO ₃ (2.5)	DMF	120	10	84

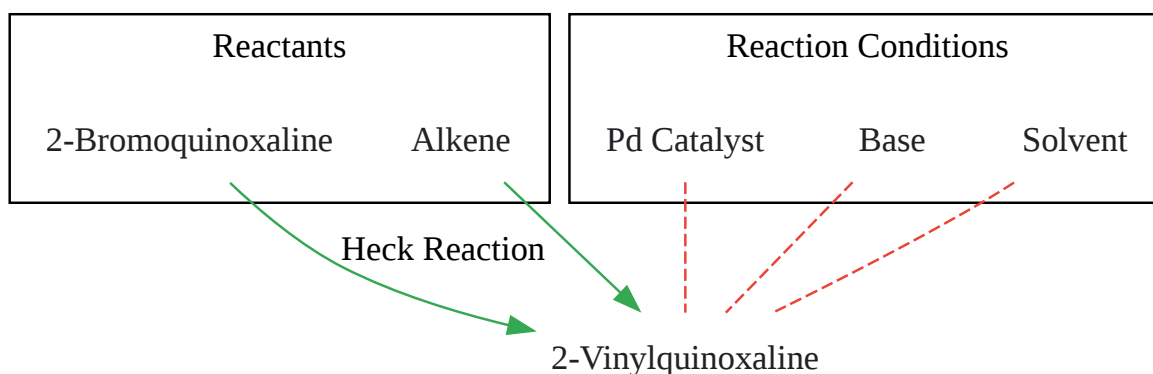
Experimental Protocol: Buchwald-Hartwig Amination

- To a sealable reaction tube, add **2-bromoquinoxaline** (1.0 eq), the amine (1.2 eq), the palladium catalyst, the ligand, and the base.

- Evacuate and backfill the tube with an inert gas.
- Add the anhydrous, degassed solvent.
- Seal the tube and heat the reaction mixture with vigorous stirring.
- Monitor the reaction by LC-MS.
- Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
- Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction provides a method for the arylation or vinylation of alkenes using **2-bromoquinoxaline** as the coupling partner.



[Click to download full resolution via product page](#)

Table 4: Heck Reaction of **2-Bromoquinoxaline** with Alkenes

Entry	Alkene	Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Styrene	Pd(OAc) ₂ (2)	Et ₃ N (2)	DMF	120	24	78
2	Ethyl acrylate	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃ (2)	Acetonitrile	100	18	85
3	n-Butyl acrylate	PdCl ₂ (PPH ₃) ₂ (3)	NaOAc (2.5)	DMA	130	12	80
4	1-Octene	Herrman n's catalyst (1)	Cy ₂ NMe (2)	NMP	140	36	75

Experimental Protocol: Heck Reaction

- In a pressure tube, combine **2-bromoquinoxaline** (1.0 eq), the alkene (1.5 eq), the palladium catalyst, and the base.
- Add the solvent and seal the tube.
- Heat the reaction mixture to the specified temperature with stirring.
- Monitor the reaction by GC-MS.
- After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
- Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

2-Bromoquinoxaline has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its ready availability and the facility with which it undergoes a variety of palladium-catalyzed cross-coupling reactions make it a cornerstone for the synthesis of a wide range of functionalized quinoxaline derivatives. The protocols and data presented in this guide

are intended to serve as a practical resource for researchers in their efforts to explore the rich chemistry of this important scaffold and to accelerate the discovery of new molecules with potential applications in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- To cite this document: BenchChem. [2-Bromoquinoxaline: A Versatile Scaffold for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269807#2-bromoquinoxaline-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com